molecular formula C11H16O3S B13943793 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester CAS No. 55162-42-0

2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester

Cat. No.: B13943793
CAS No.: 55162-42-0
M. Wt: 228.31 g/mol
InChI Key: LWHFJKSSHUVMNU-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester is an organic compound with a molecular structure that includes a thiophene ring substituted with a carboxylic acid ester group and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester typically involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of an acid catalyst. The tert-butoxy group is introduced through a subsequent reaction with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Thiophene derivatives with additional oxygen-containing functional groups.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Thiophene derivatives with substituted ester groups.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxylic acid: Lacks the ethyl ester and tert-butoxy groups.

    5-tert-Butoxy-2-thiophenecarboxylic acid: Similar structure but without the ethyl ester group.

    Thiophene-2-carboxylic acid: A simpler structure with only the carboxylic acid group.

Uniqueness

2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester is unique due to the presence of both the ethyl ester and tert-butoxy groups, which confer distinct chemical properties and reactivity compared to its simpler analogs .

Properties

CAS No.

55162-42-0

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxy]thiophene-2-carboxylate

InChI

InChI=1S/C11H16O3S/c1-5-13-10(12)8-6-7-9(15-8)14-11(2,3)4/h6-7H,5H2,1-4H3

InChI Key

LWHFJKSSHUVMNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)OC(C)(C)C

Origin of Product

United States

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